1-(5-Chloro-2,3-dimethoxyphenyl)ethanone

Description

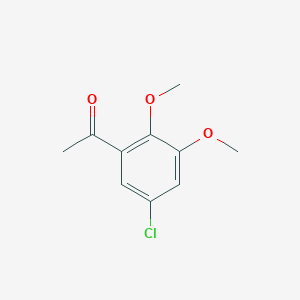

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2,3-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLSOFLLVYVKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555789 | |

| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117052-19-4 | |

| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 5 Chloro 2,3 Dimethoxyphenyl Ethanone

Nucleophilic Substitution Reactions of the Chloro Moiety

The chlorine atom on the aromatic ring of 1-(5-chloro-2,3-dimethoxyphenyl)ethanone is subject to nucleophilic aromatic substitution (SNAr). The reactivity of the chloro group is significantly enhanced by the presence of the ethanone (acetyl) group in the para position. This electron-withdrawing group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction, thereby facilitating the substitution. libretexts.org

Reactions with Amine Nucleophiles

Aryl chlorides, particularly those activated by electron-withdrawing groups, can undergo substitution reactions with various amine nucleophiles. While direct experimental data for this compound is not extensively documented in readily available literature, its structure is primed for such reactions. The reaction would typically proceed by the addition of an amine to the carbon bearing the chlorine, followed by the elimination of the chloride ion. libretexts.org

Modern synthetic methods, such as the Buchwald-Hartwig amination, offer a palladium-catalyzed route for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly versatile and can be applied to a wide range of aryl halides and amines under milder conditions than traditional SNAr reactions. It is a powerful tool for the synthesis of aryl amines from aryl halides. wikipedia.org

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions with Amines

| Nucleophile | Reagent/Catalyst System | Expected Product |

|---|---|---|

| Ammonia (NH₃) | Pd catalyst, ligand, base (e.g., NaOtBu) | 1-(5-Amino-2,3-dimethoxyphenyl)ethanone |

| Piperidine | Pd catalyst, ligand, base (e.g., NaOtBu) | 1-(2,3-Dimethoxy-5-(piperidin-1-yl)phenyl)ethanone |

| Aniline | Pd catalyst, ligand, base (e.g., K₂CO₃) | 1-(2,3-Dimethoxy-5-(phenylamino)phenyl)ethanone |

Reactions with Thiol Nucleophiles

Similar to amines, thiol nucleophiles can displace the chloro group in this compound. The reaction with thiols or their corresponding thiolates would lead to the formation of aryl thioethers. The activation by the para-acetyl group is also crucial for this transformation via the SNAr mechanism.

Palladium-catalyzed cross-coupling reactions have also emerged as a robust method for the formation of C–S bonds. These methods often provide high yields and tolerate a broad range of functional groups, overcoming some limitations of traditional nucleophilic substitution. nih.gov

Table 2: Predicted Nucleophilic Aromatic Substitution Reactions with Thiols

| Nucleophile | Reagent/Catalyst System | Expected Product |

|---|---|---|

| Sodium thiomethoxide (NaSMe) | SNAr conditions (e.g., in DMF) | 1-(2,3-Dimethoxy-5-(methylthio)phenyl)ethanone |

| Thiophenol (PhSH) | Pd catalyst, ligand, base (e.g., K₃PO₄) | 1-(2,3-Dimethoxy-5-(phenylthio)phenyl)ethanone |

| Sodium hydrosulfide (NaSH) | SNAr conditions | 1-(2,3-Dimethoxy-5-mercaptophenyl)ethanone |

Transformations of the Ethanone Carbonyl Group

The carbonyl group of the ethanone moiety is a key site for chemical transformations, including reduction to an alcohol and oxidation to a carboxylic acid.

Reduction Reactions to Alcohols

The ketone functionality of this compound can be readily reduced to a secondary alcohol, yielding 1-(5-chloro-2,3-dimethoxyphenyl)ethanol. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of reducing agents.

Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, employing catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, is also a highly effective method.

Table 3: Reagents for the Reduction of the Ethanone Carbonyl Group

| Reagent/Catalyst System | Solvent | Expected Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol or Ethanol | 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol |

| H₂ / Raney Nickel | Ethanol or Water | 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol |

| H₂ / Palladium on Carbon (Pd/C) | Ethanol | 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol |

Oxidation Reactions to Carboxylic Acids or Esters

Methyl ketones, such as this compound, can be oxidized to carboxylic acids via the haloform reaction. This reaction involves the treatment of the ketone with a halogen (e.g., Br₂, Cl₂, I₂) in the presence of a strong base like sodium hydroxide. The reaction proceeds through the formation of a trihalomethyl intermediate, which is then cleaved to yield a carboxylate and a haloform (CHX₃). Acidic workup then provides the corresponding carboxylic acid.

This method allows for the conversion of the acetyl group into a carboxyl group, yielding 5-chloro-2,3-dimethoxybenzoic acid. If an alkoxide base (e.g., sodium methoxide) is used in place of hydroxide, the reaction can directly produce an ester.

Table 4: Haloform Reaction for the Oxidation of the Ethanone Group

| Reagents | Product after Acidic Workup |

|---|

Involvement in Condensation Reactions (e.g., Chalcone (B49325) Formation)

This compound is an excellent substrate for base-catalyzed condensation reactions with aromatic aldehydes, a process known as the Claisen-Schmidt condensation. This reaction leads to the formation of chalcones, which are α,β-unsaturated ketones. Chalcones are valuable intermediates in the synthesis of various heterocyclic compounds, such as flavonoids and pyrimidines.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. The base deprotonates the α-carbon of the ethanone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol adduct yields the chalcone.

Table 5: Claisen-Schmidt Condensation for Chalcone Synthesis

| Aromatic Aldehyde | Base | Expected Chalcone Product |

|---|---|---|

| Benzaldehyde | NaOH or KOH | (E)-1-(5-Chloro-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one |

| 4-Methoxybenzaldehyde | NaOH or KOH | (E)-1-(5-Chloro-2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 4-Nitrobenzaldehyde | NaOH or KOH | (E)-1-(5-Chloro-2,3-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |

| Furan-2-carbaldehyde | NaOH or KOH | (E)-1-(5-Chloro-2,3-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one |

Detailed Mechanistic Studies of this compound Remain Largely Unexplored in Scientific Literature

The reactivity of aromatic ketones is a broad area of organic chemistry, and general principles can often be applied. For instance, the acetyl group is typically susceptible to reactions such as oxidation, reduction, and condensation. The aromatic ring, substituted with a chloro and two methoxy (B1213986) groups, would be expected to undergo electrophilic aromatic substitution, with the directing effects of these substituents influencing the regioselectivity of such reactions. However, without specific experimental or computational studies on this compound, any discussion of its reaction mechanisms would be purely speculative.

Research on analogous but structurally distinct compounds, such as 1-(5-chloro-2-methylphenyl)ethanone, has provided some insights into the reactivity of halogenated aromatic ketones. For example, studies on this related compound have explored nucleophilic aromatic substitution and the oxidation of the acetyl group. Nevertheless, the presence of two methoxy groups in this compound, as opposed to a single methyl group, would significantly alter the electronic properties of the aromatic ring and, consequently, its reactivity and reaction mechanisms. Therefore, direct extrapolation of mechanistic pathways from these related compounds to this compound would not be scientifically rigorous.

Similarly, while there is extensive literature on the synthesis of various heterocyclic and other complex organic molecules from substituted acetophenones, specific studies originating from this compound that include detailed mechanistic investigations are absent from the current body of scientific literature.

Spectroscopic Data for this compound Not Publicly Available

Despite a comprehensive search for spectroscopic data on the chemical compound this compound, including its unique CAS number 117052-19-4, detailed experimental or predicted data for its characterization remains elusive in the public domain.

Efforts to locate specific information for the ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier Transform Infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra of this compound did not yield the necessary data to fulfill the requested detailed analysis. The search encompassed various scientific databases and online resources, but no specific spectra or comprehensive data sets for this particular compound were found.

Information retrieved during the search process pertained to structurally similar but distinct compounds, such as isomers with different substitution patterns on the phenyl ring. However, due to the strict requirement to focus solely on this compound, this related data could not be utilized.

Consequently, the generation of a detailed article focusing on the spectroscopic characterization and structural elucidation of this compound, as outlined in the initial request, cannot be completed at this time due to the absence of the fundamental spectroscopic data.

Spectroscopic Characterization and Structural Elucidation of 1 5 Chloro 2,3 Dimethoxyphenyl Ethanone

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. When 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone is subjected to electron ionization (EI), it forms a molecular ion (M⁺) which is energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern caused by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, about one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2]⁺). miamioh.edu

The fragmentation of the molecular ion is driven by the presence of functional groups, including the ketone and methoxy (B1213986) groups, and the chloro-substituted aromatic ring. The primary fragmentation pathways for ketones often involve alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgnih.gov For this compound, two principal alpha-cleavage events are plausible:

Loss of a methyl radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group results in the formation of a stable acylium ion.

Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the carbonyl carbon and the aromatic ring.

Further fragmentation can occur through the loss of methoxy groups (•OCH₃) or rearrangements involving the aromatic ring. Analysis of related chloro-methoxy acetophenone (B1666503) structures supports these fragmentation patterns. nist.gov

The table below outlines the predicted significant fragments for this compound.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Notes |

| 214 | [M]⁺ | [C₁₀H₁₁³⁵ClO₃]⁺ | Molecular ion peak. |

| 216 | [M+2]⁺ | [C₁₀H₁₁³⁷ClO₃]⁺ | Isotope peak due to ³⁷Cl. |

| 199 | [M - CH₃]⁺ | [C₉H₈³⁵ClO₃]⁺ | Result of alpha-cleavage, loss of a methyl radical. |

| 171 | [M - COCH₃]⁺ | [C₈H₈³⁵ClO₂]⁺ | Result of alpha-cleavage, loss of the acetyl group. |

| 183 | [M - OCH₃]⁺ | [C₉H₈³⁵ClO₂]⁺ | Loss of a methoxy radical. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

An X-ray crystallographic analysis of this compound would involve growing a suitable single crystal from a solution. This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be analyzed to build a model of the crystal lattice and the molecular structure within it. iucr.orgresearchgate.net

While specific crystallographic data for this compound is not available in the cited literature, analysis of structurally similar compounds provides insight into the type of information that would be obtained. nih.govresearchgate.netpsu.edu The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). Furthermore, it would elucidate any significant intermolecular interactions, such as C—H⋯O hydrogen bonds or π–π stacking of aromatic rings, which govern the crystal packing. iucr.orgnih.gov

The table below presents the typical parameters that would be determined from a single-crystal X-ray diffraction study.

| Parameter | Description | Example Value |

| Chemical Formula | C₁₀H₁₁ClO₃ | - |

| Formula Weight | 214.64 g/mol | - |

| Crystal System | The geometric shape of the unit cell (e.g., Orthorhombic). nih.gov | To be determined |

| Space Group | The symmetry group of the crystal structure. | To be determined |

| a, b, c [Å] | The lengths of the unit cell axes. nih.gov | To be determined |

| α, β, γ [°] | The angles between the unit cell axes. researchgate.net | To be determined |

| V [ų] | The volume of the unit cell. nih.gov | To be determined |

| Z | The number of molecules in the unit cell. nih.gov | To be determined |

| Intermolecular Interactions | Non-covalent forces holding molecules together (e.g., C—H⋯O). nih.gov | To be determined |

Detailed Computational and Quantum Chemical Studies on this compound Remain to be Published

Despite a thorough search of available scientific literature, specific computational chemistry and quantum chemical studies focusing exclusively on the compound This compound could not be located. Consequently, the detailed research findings and data tables required to populate the requested article sections are not available in published literature at this time.

Computational methods such as Density Functional Theory (DFT) and Ab-initio calculations are powerful tools used to investigate the properties of molecules. These studies provide deep insights into a compound's molecular geometry, electronic structure, spectroscopic behavior, and reactivity. Methodologies frequently employed for such analyses include:

Density Functional Theory (DFT) Calculations: A popular computational method that determines the electronic structure of atoms and molecules.

Optimized Molecular Geometries: DFT is used to find the most stable three-dimensional arrangement of atoms in a molecule.

Spectroscopic Properties: It can predict vibrational (IR, Raman) and electronic (UV-Vis) spectra, which can be compared with experimental results.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy gap between them indicates the molecule's kinetic stability. mdpi.commalayajournal.org

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge transfer, hyperconjugative interactions, and the stability of the molecule. dergipark.org.tr

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution on a molecule's surface, identifying sites that are prone to electrophilic or nucleophilic attack. malayajournal.org

Ab-initio Computational Approaches: These are quantum chemistry methods based on first principles, without the inclusion of experimental data. scirp.org

While comprehensive studies detailing these analyses have been conducted on structurally related compounds such as other dimethoxybenzene derivatives or chloro-substituted aromatic ketones, the specific data for this compound is absent from the current body of scientific publications. scirp.orgresearchgate.netresearchgate.net Future research may address this gap, providing the necessary data to perform a detailed computational analysis of this particular compound.

Computational Chemistry and Quantum Chemical Studies on 1 5 Chloro 2,3 Dimethoxyphenyl Ethanone

Theoretical Insights into Reaction Mechanisms and Regioselectivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricacies of reaction mechanisms and predicting the regioselectivity of reactions involving substituted aromatic ketones like 1-(5-chloro-2,3-dimethoxyphenyl)ethanone. niscpr.res.innih.gov These computational models allow for a detailed exploration of potential reaction pathways, transition states, and the stability of intermediates and products. nih.govresearchgate.net

One of the primary applications of these theoretical studies is in predicting the outcomes of reactions. By calculating the energy profiles of different possible reaction pathways, chemists can determine the most kinetically and thermodynamically favorable route. dntb.gov.uaresearchgate.net For instance, in reactions where this compound acts as a precursor, such as in the synthesis of chalcones or other heterocyclic compounds, DFT can predict which regioisomer will be preferentially formed. scirp.orgresearchgate.net This is achieved by comparing the activation energies of the transition states leading to different products; the pathway with the lower energy barrier is the one that is favored. researchgate.net

Furthermore, computational analyses provide deep insights into the electronic properties that govern the molecule's reactivity. Key parameters derived from these studies include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. niscpr.res.in This information is crucial for predicting how the molecule will interact with other reagents.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability and reactivity. nih.govukm.my

These theoretical tools are essential for understanding and predicting the complex behavior of molecules in chemical reactions, guiding synthetic chemists in designing efficient and selective synthetic routes. rsc.org

Molecular Docking Simulations for Biological Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a derivative of this compound, might bind to a large biological macromolecule, typically a protein or enzyme. scielo.sa.cr This method is fundamental in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

The simulation process involves placing the ligand into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score or binding energy. nih.gov A more negative score generally indicates a more stable and favorable interaction. The simulation also identifies the specific interactions that stabilize the complex, such as:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Electrostatic interactions

By analyzing these interactions, researchers can understand why a particular compound is active and can rationally design modifications to improve its potency and selectivity. nih.gov For example, if a derivative of this compound were to be investigated as a potential enzyme inhibitor, molecular docking could predict its binding mode and affinity.

The findings from such a simulation are typically summarized in a data table, providing a quantitative and qualitative overview of the interaction.

Illustrative Molecular Docking Results

| Parameter | Value/Description |

|---|---|

| Target Protein | Example Kinase XYZ |

| Binding Energy (kcal/mol) | -8.9 |

| Interacting Amino Acid Residues | LEU 25, VAL 38, ALA 51, LYS 65, ASP 155 |

| Hydrogen Bonds | 2 (with LYS 65, ASP 155) |

| Hydrophobic Interactions | LEU 25, VAL 38, ALA 51 |

Note: The data in this table is for illustrative purposes to represent typical results from a molecular docking simulation.

These simulations allow for the rapid screening of many compounds against a specific biological target, prioritizing those with the most promising binding characteristics for further experimental testing. scielo.sa.crnih.gov This computational-first approach significantly accelerates the process of discovering new therapeutic agents.

Biological Activity and Pharmacological Potential of 1 5 Chloro 2,3 Dimethoxyphenyl Ethanone and Its Derivatives

Structure-Activity Relationship (SAR) Investigations of the Chloro and Dimethoxy Moieties

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing compounds with enhanced biological activity. For derivatives of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone, the chloro and dimethoxy substituents on the phenyl ring play a pivotal role in modulating their pharmacological effects.

The chloro group , being a halogen, is an electron-withdrawing group that can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule. The presence of chlorine atoms in a compound's structure is often associated with enhanced bioactivity. For instance, in some series of benzazepine derivatives, a 6-chloro group was found to enhance affinity for the dopamine (B1211576) D1 receptor. In certain chalcone (B49325) analogues, the substitution of a methyl group with a more electronegative chlorine atom led to a fourfold improvement in antitubercular activity, highlighting the favorability of halogen substituents. The position and number of chlorine atoms can also be critical; for example, many clinically approved drugs contain one or more chlorine atoms, which contribute to their therapeutic efficacy.

Antimicrobial Properties

Derivatives synthesized from the this compound scaffold, especially chalcones, have demonstrated significant potential as antimicrobial agents. Chalcones, which are α,β-unsaturated ketones, and other related heterocyclic compounds have been evaluated against a wide range of pathogenic bacteria and fungi.

Anticancer and Cytotoxic Effects on Cell Lines

Cell Viability and Proliferation Studies

Derivatives structurally related to this compound, particularly chalcones and their analogs, have been evaluated for their effects on cell viability and proliferation, primarily in the context of anticancer research.

Chalcone-like agents, such as certain 3-benzylidenechroman-4-ones, have demonstrated notable cytotoxic activity against various human cancer cell lines. nih.gov For instance, studies have shown that these compounds can induce apoptosis, a form of programmed cell death, in cancer cells. nih.gov The assessment of cytotoxicity is often performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. nih.govrsc.org In these studies, compounds are tested at various concentrations to determine their IC50 value, which represents the concentration required to inhibit the growth of 50% of the cell population.

One study identified a 3-benzylidenechroman-4-one derivative as a particularly potent compound, with IC50 values indicating it was 6 to 17 times more potent than the standard chemotherapy drug etoposide (B1684455) against the tested cell lines. nih.gov Similarly, novel trimethoxyphenyl (TMP)-based analogues have shown significant cytotoxic potency against hepatocellular carcinoma (HepG2) cells, with IC50 values in the low micromolar range. nih.gov The mechanism for some of these derivatives involves the inhibition of β-tubulin polymerization, which disrupts the cell's cytoskeleton and leads to cell cycle arrest and apoptosis. nih.gov

Table 1: Cytotoxic Activity of Selected Derivatives

| Compound Class | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 3-Benzylidenechroman-4-one derivative | K562 (human erythroleukemia) | ≤ 3.86 µg/ml | nih.gov |

| 3-Benzylidenechroman-4-one derivative | MDA-MB-231 (human breast cancer) | ≤ 3.86 µg/ml | nih.gov |

| 3-Benzylidenechroman-4-one derivative | SK-N-MC (human neuroblastoma) | ≤ 3.86 µg/ml | nih.gov |

| Trimethoxyphenyl-based analogue (Compound 9) | HepG2 (hepatocellular carcinoma) | 1.38 µM | nih.gov |

| Trimethoxyphenyl-based analogue (Compound 10) | HepG2 (hepatocellular carcinoma) | 3.21 µM | nih.gov |

Anti-inflammatory Potential and Associated Pathways

The anti-inflammatory properties of derivatives of this compound have been a significant area of research. Specifically, novel N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogs have been synthesized and identified as potent anti-inflammatory agents. nih.gov

These compounds have been shown to be effective in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response. In these models, effective anti-inflammatory compounds inhibit the release of pro-inflammatory cytokines. nih.gov

The mechanism of action for these derivatives often involves the modulation of key signaling pathways that regulate inflammation. nih.gov Research has shown that certain ketone analogs can block the activation of the ASK1/p38 MAPKs/NF-κB signaling pathway. nih.gov The Nuclear Factor-κB (NF-κB) family of transcription factors are pivotal mediators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. mdpi.comlongdom.org By inhibiting this pathway, the compounds effectively reduce the inflammatory cascade. nih.gov Other enone derivatives have been found to attenuate neutrophilic inflammation by modulating Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways. nih.gov

Table 2: Anti-inflammatory Activity of a Selected Derivative

| Compound Class | Model System | Key Findings | Affected Pathway | Reference |

|---|---|---|---|---|

| N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analog | LPS-stimulated RAW264.7 cells | Inhibition of pro-inflammatory cytokine release | ASK1/p38 MAPKs/NF-κB | nih.gov |

Enzyme Inhibition Studies and Molecular Targets (e.g., NDM-1, LSD1, ALOX-5)

The ability of this compound derivatives to inhibit specific enzymes is a key aspect of their pharmacological potential. While data on LSD1 inhibition by these specific derivatives is limited, research has explored their effects on other critical enzyme targets.

New Delhi Metallo-β-lactamase-1 (NDM-1): NDM-1 is an enzyme that confers resistance to a broad range of β-lactam antibiotics, posing a significant threat to public health. nih.govnih.gov The development of NDM-1 inhibitors is a crucial strategy to combat antibiotic resistance. nih.gov The general approach for designing NDM-1 inhibitors involves identifying molecules with electron-rich substituents that can coordinate with the zinc ions in the enzyme's active site, thereby blocking its activity. nih.gov While specific derivatives of this compound have not been highlighted as NDM-1 inhibitors, the broader class of compounds with similar structural features represents a potential area for inhibitor design. nih.govnih.gov

Arachidonate 5-lipoxygenase (ALOX-5): ALOX-5, or 5-LOX, is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. mdpi.com Inhibition of both 5-LOX and cyclooxygenase-2 (COX-2) is a desirable therapeutic strategy for inflammation. Studies on N-hydroxyurea derivatives of some non-steroidal anti-inflammatory drugs (NSAIDs) have identified compounds with dual COX-2 and 5-LOX inhibitory activity. mdpi.com For example, derivatives incorporating a 3,5-di-tert-butyl-4-hydroxy-benzene moiety have shown potent 5-LOX inhibition, with IC50 values in the low micromolar range. mdpi.com

Other Enzyme Targets: Research has also uncovered inhibitory activity against other enzymes. Certain trimethoxyphenyl-based analogues potently inhibit β-tubulin polymerization, a target for anticancer drugs. nih.gov Additionally, a series of nitro-catechol derivatives, including 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, have been identified as potent and long-acting inhibitors of Catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. nih.gov

Table 3: Enzyme Inhibition by Selected Derivatives

| Derivative Class | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| N-hydroxyurea derivative (Flurbiprofen analog) | 5-LOX | 2.19 µM | mdpi.com |

| N-hydroxyurea derivative (Diclofenac analog) | 5-LOX | 1.83 µM | mdpi.com |

| "Type B hydroxamic acid" derivative (Compound 11) | 5-LOX | 1.04 µM | mdpi.com |

| Trimethoxyphenyl-based analogues | β-tubulin polymerization | Potent Inhibition | nih.gov |

Mechanistic Elucidation of Biological Actions (MOA)

The mechanism of action (MOA) for the biological effects of these derivatives is closely linked to their chemical structure and their interaction with specific cellular pathways and molecular targets.

For anti-inflammatory actions , the primary mechanism involves the disruption of pro-inflammatory signaling cascades. Derivatives have been shown to inhibit the NF-κB pathway, which is a central regulator of inflammation. nih.govmdpi.com This inhibition prevents the transcription of genes for pro-inflammatory cytokines and mediators, thereby dampening the inflammatory response. nih.gov The modulation of MAPK signaling pathways is another key mechanism, affecting cellular processes that contribute to inflammation. nih.gov

In the context of cytotoxic and anti-proliferative effects , the mechanisms are varied. One established MOA is the induction of apoptosis. nih.gov This is often triggered by disrupting critical cellular processes. For example, the inhibition of tubulin polymerization by certain derivatives prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

The enzyme-inhibiting properties are based on the specific molecular interactions between the derivative and the active site of the target enzyme. For instance, the inhibition of COMT by nitro-catechol derivatives is attributed to their specific binding within the enzyme's active site, preventing the metabolism of its natural substrates. nih.gov

In Vitro and In Silico Screening Methodologies

The discovery and characterization of the biological activities of these compounds rely heavily on a combination of in vitro and in silico methodologies.

In Vitro Screening: These are laboratory-based experiments conducted on cells or biological molecules outside of their normal biological context.

Cell Viability Assays: The MTT assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cell viability and proliferation in response to test compounds. nih.govrsc.org

Anti-inflammatory Assays: A common model uses murine macrophage cell lines like RAW264.7 stimulated with LPS to mimic an inflammatory response. The effectiveness of a compound is measured by its ability to reduce the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. nih.gov

Enzyme Inhibition Assays: These assays directly measure the activity of a specific enzyme in the presence of varying concentrations of a potential inhibitor. Fluorimetric or colorimetric screening kits are often used to determine the IC50 values of compounds against enzymes like COX-1, COX-2, and 5-LOX. mdpi.com

In Silico Screening: These computational methods are used to predict the biological activity of compounds and to understand their mechanism of action at a molecular level.

Virtual Screening and Molecular Docking: These techniques use computer models of a target protein to predict how a library of small molecules might bind to it. nih.govnih.gov This helps in identifying potential lead compounds with high binding affinity for a specific biological target. nih.gov

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govmdpi.com This helps in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicity profiles. mdpi.com

Applications in Medicinal Chemistry and Drug Discovery for Substituted Phenylethanones

Rational Design and Synthesis of Bioactive Derivatives

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to create novel bioactive molecules with specific pharmacological actions. mdpi.com This process often involves modifying known chemical scaffolds, like that of phenylethanone, to enhance biological activity or improve pharmacokinetic properties. ontosight.ai The phenylethanone framework is a frequent subject of such design strategies due to its synthetic accessibility and the ease with which its aromatic ring and ketone group can be functionalized. nih.gov

The synthesis of new derivatives often begins with the phenylethanone core, which is then elaborated through various chemical reactions. For instance, α-haloketones, such as chlorinated acetophenones, are highly reactive building blocks used to prepare diverse classes of compounds. nih.gov Researchers have successfully synthesized novel pyrazoline-based derivatives, which show antiproliferative activity, by starting with substituted acetophenones and reacting them with aromatic aldehydes to form chalcone (B49325) intermediates. nih.gov Similarly, phenylethanones serve as precursors for creating complex heterocyclic systems like furanones and pyrrolones, which have been investigated as potent and safer non-steroidal anti-inflammatory agents (NSAIDs). nih.gov

Another synthetic strategy involves the modification of phenylethanone derivatives to produce α-ketoamides, a structural motif present in many biologically active compounds. acs.org A streamlined, copper-mediated method allows for the direct synthesis of these α-ketoamides from readily available 2,2-difluorohalo-substituted phenylethanones, showcasing the scaffold's utility in creating valuable pharmaceutical intermediates. acs.org These examples highlight how the rational design and subsequent synthesis of phenylethanone derivatives lead to a diverse range of molecules with significant therapeutic potential. nih.gov

Table 1: Examples of Bioactive Derivatives Synthesized from Phenylethanone Scaffolds

Lead Compound Identification, Optimization, and Derivatization

In drug discovery, a "lead compound" is a molecule that shows promising biological activity against a specific target and serves as the starting point for chemical modifications to improve its therapeutic properties. danaher.com The process of refining a lead's efficacy, selectivity, and pharmacokinetic profile is known as lead optimization. patsnap.com Substituted phenylethanones and their derivatives are often identified as lead compounds due to their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. ontosight.ai

Once a phenylethanone-based lead is identified, medicinal chemists employ various optimization strategies. danaher.com A common approach is the direct chemical manipulation of functional groups, such as adding or swapping substituents on the phenyl ring or modifying the ketone moiety. danaher.com This can lead to significant improvements in potency and selectivity. For example, a study focused on phenanthrene-based tylophorine-1 (PBT-1), identified as a lead compound for anticancer drug discovery, involved an expanded structural optimization that yielded 14 new derivatives with enhanced antiproliferative activities. nih.gov

Another strategy involves creating hybrid molecules that combine the phenylethanone scaffold with other known pharmacophores. Recently, twenty-five hybrids of acetophenone (B1666503) and piperazin-2-one (B30754) were designed and synthesized based on key features of existing anti-breast cancer drugs. nih.gov This effort led to the discovery of a compound that exhibited potent and selective activity against triple-negative breast cancer cells by causing DNA damage. nih.gov Such derivatization and optimization efforts are crucial for transforming a promising but imperfect lead molecule into a viable drug candidate with improved efficacy and reduced side effects. nih.gov

Role as Intermediates in Pharmaceutical and Agrochemical Synthesis

Beyond their role as direct precursors to bioactive compounds, substituted phenylethanones are critical intermediates in the synthesis of numerous established pharmaceuticals and agrochemicals. nih.gov An intermediate is a molecule that is formed during the middle stages of a chemical reaction or synthesis and is subsequently converted to the final product. evonik.com The chemical industry relies on such intermediates for the large-scale manufacturing of active ingredients. evonik.com

For example, the ketosulfone derivative 1-(6-methylpyridin-3-yl)-2-[(4-methylsulfonyl)-phenyl]-ethanone is a key intermediate in the preparation of Etoricoxib, a selective COX-2 inhibitor used as a non-steroidal anti-inflammatory drug (NSAID). google.com Similarly, various benzophenone (B1666685) derivatives, which share the core phenyl-ketone structure, are important intermediates for synthesizing benzodiazepines, a class of drugs used as sedatives and anxiolytics. evonik.com

In the agrochemical sector, phenylethanone-related structures are equally vital. 5-Chloro-2-methoxycarbonyl-1-indanone, a cyclic ketone derivative, is a crucial intermediate for the total synthesis of Indoxacarb. asianpubs.org Indoxacarb is a widely used oxadiazine insecticide known for its high efficacy, low mammalian toxicity, and environmental compatibility. asianpubs.org The availability of an efficient synthetic route for this indanone intermediate is essential for the cost-effective manufacturing of the final insecticide. asianpubs.org These examples underscore the foundational role of the phenylethanone scaffold in providing the building blocks for complex and commercially significant molecules in both medicine and agriculture.

Table 2: Phenylethanone Analogs as Key Synthesis Intermediates

Compound Index

Table 3: List of Compounds Mentioned

Future Research Directions and Challenges for 1 5 Chloro 2,3 Dimethoxyphenyl Ethanone Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of 1-(5-chloro-2,3-dimethoxyphenyl)ethanone and its analogs typically relies on classical methods such as the Friedel-Crafts acylation. routledge.com However, these methods often require stoichiometric amounts of Lewis acid catalysts, such as aluminum trichloride, which can lead to environmental concerns and difficulties in catalyst recycling. researchgate.net A significant future direction lies in the development of greener and more efficient synthetic routes.

Challenges and Opportunities:

Heterogeneous Catalysis: A primary challenge is the replacement of hazardous and stoichiometric catalysts with reusable, eco-friendly alternatives. researchgate.net Research into solid acid catalysts like zeolites, clays, metal oxides, and supported sulfonic acids presents a promising avenue. researchgate.net These catalysts offer advantages in terms of separation, reusability, and reduced waste generation. researchgate.net

Biocatalysis: The use of enzymes in Friedel-Crafts reactions is an emerging field that could offer high selectivity under mild conditions. nih.gov Exploring biocatalytic routes for the synthesis of substituted acetophenones could lead to more sustainable and efficient processes.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and potential for scalability. Adapting acylation reactions to flow systems could overcome some of the limitations of batch processing.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times. rsc.org Investigating microwave-assisted synthesis for this compound could provide a rapid and efficient alternative to conventional heating.

| Catalyst Type | Advantages | Challenges |

| Homogeneous Lewis Acids (e.g., AlCl₃) | High reactivity, well-established | Stoichiometric amounts needed, corrosive, waste generation |

| Heterogeneous Catalysts (e.g., Zeolites) | Reusable, environmentally friendly, easy separation | Lower activity compared to homogeneous catalysts, potential for leaching |

| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, sustainable | Limited substrate scope, enzyme stability |

| Ionic Liquids | Can act as both solvent and catalyst, recyclable | Cost, viscosity, potential toxicity |

Deeper Elucidation of Biological Mechanisms and Target Validation

Substituted acetophenones are known to be precursors for a wide range of biologically active compounds, including those with antimicrobial, anti-inflammatory, and antitumor properties. rasayanjournal.co.inontosight.ai The specific biological activities of this compound and its derivatives are, however, less explored. A critical area for future research is the systematic investigation of its biological effects and the identification of its molecular targets.

Key Research Areas:

High-Throughput Screening: Screening this compound and a library of its derivatives against a wide range of biological targets (e.g., kinases, receptors, enzymes) can help identify novel therapeutic leads.

Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies are crucial to understand how the compound exerts its effect at the molecular and cellular levels. This includes identifying direct binding partners and elucidating downstream signaling pathways.

Target Validation: Validating the identified biological targets is essential for drug development. This involves using techniques such as genetic knockdown (e.g., siRNA, CRISPR) or pharmacological inhibition to confirm that the target is responsible for the observed phenotype.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs of this compound will be crucial to establish a clear structure-activity relationship. This will guide the design of more potent and selective compounds.

Advanced Computational Modeling for Predictive Activity and Selectivity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. mdpi.comcas.org For this compound, computational approaches can accelerate the discovery of new derivatives with desired properties.

Future Computational Directions:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help predict the biological activity of novel derivatives based on their physicochemical properties. mdpi.com This allows for the virtual screening of large compound libraries, prioritizing the synthesis of the most promising candidates.

Molecular Docking and Dynamics: If a biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound and its analogs. Molecular dynamics simulations can further provide insights into the stability of the ligand-receptor complex and the key interactions involved.

Pharmacophore Modeling: This technique can identify the essential structural features required for biological activity, guiding the design of new molecules with improved potency and selectivity. mdpi.com

Machine Learning and AI: The application of machine learning and artificial intelligence algorithms to large datasets of chemical and biological information can help in predicting bioactivity, identifying potential off-target effects, and designing novel compounds with desired properties. malvernpanalytical.comnih.gov

| Computational Method | Application | Potential Impact |

| QSAR | Predict biological activity from chemical structure. | Prioritize synthesis of potent compounds. |

| Molecular Docking | Predict binding mode and affinity to a target protein. | Guide lead optimization for improved target engagement. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-target complex. | Understand binding stability and mechanism. |

| Pharmacophore Modeling | Identify key structural features for activity. | Design novel scaffolds with desired biological profiles. |

Expansion into Underexplored Therapeutic Areas

While acetophenone (B1666503) derivatives have been investigated for various therapeutic applications, there are still many unexplored areas where this compound and its analogs could prove beneficial. nih.gov The unique substitution pattern of this compound may confer novel pharmacological properties.

Potential Therapeutic Areas for Exploration:

Neurodegenerative Diseases: The structural features of this compound might allow it to interact with targets relevant to diseases like Alzheimer's or Parkinson's.

Infectious Diseases: The presence of a halogen atom and methoxy (B1213986) groups could lead to novel antimicrobial or antiviral activities. rsc.orggoogle.com There is a constant need for new agents to combat drug-resistant pathogens.

Metabolic Disorders: Exploring the effects of these compounds on metabolic pathways could reveal potential applications in diseases such as diabetes or obesity.

Rare and Neglected Diseases: Drug discovery efforts for rare and neglected diseases are often limited. Screening programs that include novel scaffolds like this compound could identify much-needed therapeutic agents.

Q & A

Basic Questions

Q. What spectroscopic techniques are most effective for characterizing 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone, and how are key functional groups identified?

- Methodological Answer :

-

IR Spectroscopy : The carbonyl (C=O) stretch typically appears near 1680–1720 cm⁻¹. Methoxy groups (OCH₃) show symmetric/asymmetric stretching at 2830–2980 cm⁻¹ and bending vibrations at ~1450 cm⁻¹. Compare with NIST reference data for structurally similar acetophenones .

-

NMR :

-

¹H NMR : Methoxy protons resonate as singlets at δ 3.8–4.0 ppm. Aromatic protons in the 5-chloro-2,3-dimethoxy substitution pattern exhibit distinct splitting due to coupling with adjacent substituents (e.g., para-chloro vs. meta-methoxy effects).

-

¹³C NMR : The carbonyl carbon appears at δ 195–205 ppm. Methoxy carbons are observed at δ 55–60 ppm, while aromatic carbons adjacent to electron-withdrawing groups (e.g., Cl) show downfield shifts .

-

Mass Spectrometry (EI-MS) : The molecular ion [M⁺] at m/z 214 (C₁₀H₁₁ClO₃) is expected. Fragmentation patterns include loss of methoxy groups (–OCH₃, m/z 183) and cleavage of the acetyl group (–COCH₃, m/z 135) .

- Data Table :

| Technique | Key Peaks/Patterns | Reference |

|---|---|---|

| IR | 1685 cm⁻¹ (C=O), 2840–2980 cm⁻¹ (OCH₃) | |

| ¹H NMR | δ 3.85 (s, 6H, OCH₃), δ 7.2–7.6 (aromatic H) | |

| EI-MS | [M⁺] m/z 214, fragments at m/z 183, 135 |

Q. How can researchers optimize the synthesis of this compound from precursor compounds?

- Methodological Answer :

- Step 1 : Start with 5-chloro-2,3-dimethoxybenzaldehyde. Perform a Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C.

- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Quench the reaction with ice-cold water to precipitate the product.

- Step 3 : Purify via recrystallization (ethanol/water) to remove unreacted starting material and byproducts. Yield optimization (~60–75%) requires strict control of temperature and stoichiometry .

- Critical Parameters :

- Catalyst activity (AlCl₃ vs. FeCl₃ comparisons).

- Solvent polarity effects on reaction rate.

Advanced Research Questions

Q. How can contradictions in spectral data for methoxy vs. hydroxy substituents in related acetophenones be resolved?

- Methodological Answer :

- Comparative Analysis : For 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone (CAS 2478-38-8), the hydroxy group causes a downfield shift in aromatic protons (δ 7.5–8.0 ppm) compared to methoxy-substituted analogs. Use deuterium exchange (D₂O) in ¹H NMR to confirm the presence of –OH .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as seen in derivatives like 1-[2-(3,4-dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-oxadiazol-3-yl]ethanone .

Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

-

Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the chloro-substituted position may exhibit lower electron density, directing nitration or sulfonation to the para-methoxy position.

-

QSAR Modeling : Use software like Gaussian or ORCA to model transition states for reactions such as halogenation or coupling. Compare with experimental results from analogs like 1-(2-fluoro-4,6-dimethoxyphenyl)ethanone .

- Data Table :

| Computational Parameter | Value (Example) | Application |

|---|---|---|

| Fukui Index (f⁻) at C-4 | 0.12 | Predicts electrophilic attack site |

| HOMO-LUMO Gap | 4.8 eV | Indicates stability under oxidative conditions |

Q. How can this compound serve as a precursor in synthesizing heterocyclic systems (e.g., pyrazoles or oxadiazoles)?

- Methodological Answer :

- Condensation Reactions : React with hydrazines to form pyrazole derivatives. For example, treat with phenylhydrazine in ethanol under reflux to yield 3-(5-chloro-2,3-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Monitor by HPLC .

- Epoxidation : Use hydrogen peroxide (H₂O₂) in basic conditions to form epoxide intermediates, as demonstrated in chalcone-derived systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.